
HPGDS inhibitor 1
Overview
Description
Hematopoietic prostaglandin D2 synthase (HPGDS) catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a lipid mediator implicated in inflammation, allergic responses, and tumor progression . HPGDS inhibitor 1 (referred to in commercial catalogs) is a potent, selective inhibitor of HPGDS with an IC50 of 0.6–0.7 nM in enzymatic assays and 32 nM in cellular assays .
Preparation Methods
The preparation of HPGDS inhibitor 1 involves synthetic routes and reaction conditions that ensure high purity and efficacy. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and final product purification. Industrial production methods focus on optimizing yield and scalability while maintaining the compound’s bioactivity .
Chemical Reactions Analysis
HPGDS inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Allergic Diseases
HPGDS inhibitor 1 has shown promise in treating allergic conditions such as asthma and rhinitis. Research indicates that inhibition of HPGDS may be more effective than targeting individual receptors like DP-1 or CRTH2 alone . In vivo studies have demonstrated that administration of this compound can significantly reduce PGD2 production, which is a key mediator in allergic responses.
Case Study:
In an animal model of asthma, oral administration of this compound led to a dose-dependent reduction in PGD2 levels and improved respiratory function .
Muscular Dystrophy
The compound has also been investigated for its effects on muscular dystrophy, particularly Duchenne muscular dystrophy (DMD). Studies indicate that inhibiting HPGDS can ameliorate muscle necrosis associated with this genetic disorder.
Case Study:
In a murine model of DMD, treatment with this compound resulted in a significant decrease in muscle necrosis and inflammatory cytokine levels compared to control groups. This suggests that HPGDS plays a role in the pathophysiology of muscular necrosis and that its inhibition can provide therapeutic benefits .
Inflammatory Conditions
This compound has been explored for its anti-inflammatory properties. By reducing PGD2 synthesis, the compound may mitigate inflammation in various tissues.
Case Study:
In models of induced muscle injury, administration of this compound facilitated functional repair and reduced inflammatory cell infiltration into damaged tissues . This highlights its potential utility in treating acute inflammatory conditions.
Mechanism of Action
HPGDS inhibitor 1 exerts its effects by selectively inhibiting hematopoietic prostaglandin D synthase. This inhibition prevents the production of prostaglandin D2, thereby reducing inflammation and other physiological responses associated with this compound. The molecular targets and pathways involved include the prostaglandin D2 signaling pathway, which plays a role in inflammation, allergic reactions, and sleep regulation .
Comparison with Similar Compounds
Comparative Analysis with Other HPGDS Inhibitors
Key Marketed Inhibitors
Mechanism and Selectivity
- This compound : Binds selectively to HPGDS’s active site, disrupting PGD2 synthesis without affecting other prostaglandin pathways. Its high selectivity minimizes off-target toxicity .
- HQL-79 : Competitively inhibits HPGDS but shows broader effects, including modulation of JNK pathway activation in glioblastoma and ferroptosis induction .
- TAS-204/TAS-205 : These derivatives exhibit improved pharmacokinetics and efficacy in muscular dystrophy models, with TAS-205 advancing to human trials .
Efficacy in Disease Models
- Glioblastoma (GBM) : this compound and HQL-79 both reduce GSH levels and proliferation in GBM cell lines (U251, U87). HQL-79 additionally activates JNK phosphorylation, promoting apoptosis .
- Muscular Dystrophy : HQL-79 and TAS-205 significantly reduce muscle necrosis in mdx mice, with TAS-205 showing prolonged therapeutic effects .
- Spinal Cord Injury (SCI) : HQL-79 improves locomotor recovery in SCI models by reducing PGD2-mediated inflammation .
Clinical Progress
Emerging Candidates and Computational Insights
Recent computational studies identified novel peptides (e.g., RMYYY, VMYMI) and small molecules (e.g., SP1, SP2) with superior docking scores (e.g., −7.2 to −8.1) compared to marketed inhibitors like HQL-79 (−6.09) or TAS-204 (−6.1) . These candidates exhibit stronger hydrogen bonding and hydrophobic interactions with HPGDS’s active site, suggesting higher potency .
Biological Activity
Hematopoietic Prostaglandin D Synthase (H-PGDS) is a key enzyme involved in the synthesis of prostaglandin D2 (PGD2), which plays significant roles in various physiological and pathological processes, including allergic reactions and muscular dystrophy. The development of selective inhibitors for H-PGDS, such as HPGDS Inhibitor 1, is crucial for therapeutic interventions in these conditions. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and potential therapeutic applications.
This compound operates primarily by degrading the H-PGDS protein through the ubiquitin-proteasome system (UPS). This compound is designed as a PROTAC (proteolysis-targeting chimera), which combines two ligands: TFC-007 (specific to H-PGDS) and pomalidomide (which recruits cereblon as an E3 ligase). This dual mechanism not only inhibits the enzymatic activity of H-PGDS but also facilitates its degradation, leading to reduced levels of PGD2 production.
Key Findings
- Degradation Efficiency : In studies using human KU812 cells, this compound demonstrated effective reduction of H-PGDS protein levels at concentrations starting from 10 nM, with maximum efficacy observed at 100–1000 nM after prolonged incubation periods .
- Specificity : The inhibitor selectively targets H-PGDS without significantly affecting other prostaglandin synthases such as mPGES-1 or AKR-1B1 .
Efficacy in Preclinical Models
This compound has shown promising results in various preclinical models, particularly concerning its impact on inflammatory conditions and muscular dystrophy.
Case Study: Muscular Necrosis Models
In a study investigating muscular necrosis induced by bupivacaine in mice, treatment with an H-PGDS inhibitor (HQL-79) led to significant reductions in necrotic muscle volume and inflammatory cytokine levels. The study highlighted that inhibition of H-PGDS was more effective than targeting PGD2 receptors alone .
Parameter | Control Group | HQL-79 Treated Group |
---|---|---|
Necrotic Muscle Volume (mm³) | 120 | 60 |
CD11b mRNA Levels | High | Low |
TGF-β1 mRNA Levels | High | Low |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. The compound has an IC50 value of approximately 0.7 nM for enzyme inhibition, indicating high potency. Additionally, it demonstrates acceptable absorption and distribution characteristics suitable for oral administration .
Clinical Implications
The selective inhibition of H-PGDS by compounds like this compound offers therapeutic benefits for conditions linked to elevated levels of PGD2, such as allergic diseases and muscular dystrophies. Ongoing clinical trials are evaluating the safety and efficacy of these inhibitors in human subjects, with initial results indicating good tolerability and absence of serious adverse events .
Q & A
Basic Research Questions
Q. What is the mechanism of action of HPGDS inhibitor 1, and how does it differ from other prostaglandin synthase inhibitors?
this compound selectively inhibits hematopoietic prostaglandin D synthase (HPGDS), an enzyme that catalyzes the conversion of PGH2 to PGD2 in mast cells, Th-2 cells, and antigen-presenting cells. Unlike non-selective COX inhibitors (e.g., NSAIDs), this compound does not inhibit COX-1, COX-2, L-PGDS, mPGES, or 5-LOX, as demonstrated by IC50 values >10,000 nM in enzymatic assays . Its specificity arises from structural interactions with the HPGDS active site, as confirmed by X-ray crystallography (2.1 Å resolution) .
Q. What experimental evidence supports the selectivity of this compound?
Selectivity was validated using a panel of cellular assays and enzyme inhibition studies:
- HPGDS : IC50 = 0.6 nM (enzyme), 32 nM (cell-based) .
- Off-targets : No inhibition observed for L-PGDS (IC50 >10,000 nM), COX-1/2, mPGES, or 5-LOX . These results highlight its utility in dissecting PGD2-dependent pathways without confounding effects from related prostaglandin synthases.
Q. How does the in vitro potency of this compound compare to its in vivo efficacy?
While this compound shows high in vitro enzyme potency (IC50 = 0.6 nM), its cellular IC50 is 32 nM, likely due to factors like membrane permeability or intracellular glutathione competition. In vivo, oral administration in dystrophin-deficient mdx mice reduced necrotic muscle volume by 40% and improved locomotor activity after 30 days . Pharmacokinetic studies in rats revealed a half-life of 2 hours and 20% oral bioavailability, suggesting the need for optimized dosing regimens .
Q. What preclinical models have been used to evaluate this compound?
Key models include:
- Duchenne muscular dystrophy (DMD) : mdx mice treated orally for 30 days showed reduced muscle necrosis (quantified via X-ray CT) and improved muscle strength .
- Allergic inflammation : Antigen-challenged sheep demonstrated reduced bronchoconstriction, supporting its role in allergic airway disease . These models underscore its therapeutic potential in inflammation-driven pathologies.
Q. What are the critical findings from studies using this compound?
- Pathological role of PGD2 : HPGDS-derived PGD2 exacerbates muscle necrosis in DMD, and its inhibition prevents lesion expansion .
- Therapeutic selectivity : Unlike pan-prostaglandin inhibitors, this compound avoids gastrointestinal or cardiovascular side effects linked to COX inhibition .
Advanced Research Questions
Q. How should researchers design experiments to validate this compound’s selectivity in complex biological systems?
- Assay panels : Include enzymatic screens for HPGDS, L-PGDS, COX-1/2, and 5-LOX to rule off-target effects .
- Structural analysis : Use co-crystallization studies (e.g., PDB ID: 2CVD) to confirm binding interactions with HPGDS .
- Genetic controls : Compare outcomes in HPGDS-knockout models to isolate inhibitor-specific effects .
Q. What methodological challenges arise from discrepancies between enzyme and cellular IC50 values?
The 50-fold difference in potency (0.6 nM vs. 32 nM) may stem from:
- Cellular glutathione (GSH) : HPGDS requires GSH as a cofactor; intracellular GSH levels may compete with the inhibitor .
- Membrane permeability : Lipophilicity and transporter interactions affect intracellular bioavailability. Solutions include using GSH-depleted cell lines or optimizing prodrug formulations .
Q. How can computational modeling advance the development of next-generation HPGDS inhibitors?
- Pharmacophore mapping : A model (ADRR_1) screened 1.5M compounds, identifying SP1, SP2, and SP10 as candidates with better binding than this compound .
- Molecular dynamics (MD) : Simulations predict stability of inhibitor-enzyme complexes over 100 ns, guiding structural refinements .
- Docking scores : Comparative analysis shows this compound (−6.01) underperforms newer candidates (−6.1 to −6.5) .
Q. What are the implications of this compound in disease contexts beyond inflammation?
- Cancer : HPGDS is linked to LUAD prognosis; its inhibition reduced proliferation in TNFα-treated lung adenocarcinoma cells .
- Neurological damage : HPGDS suppression by dexamethasone correlates with reduced neuroinflammation post-ischemia, suggesting dual therapeutic pathways .
Q. How should researchers address ethical and methodological limitations in HPGDS inhibitor studies?
- Animal models : Adhere to guidelines for DMD studies (e.g., NRC 2011) to ensure humane endpoints .
- Data transparency : Share raw datasets (e.g., qPCR, survival analysis) via repositories to enable meta-analyses .
- Funding disclosure : Clarify conflicts of interest, especially if linked to commercial suppliers .
Properties
IUPAC Name |
6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCBGGXXIUBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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